3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one
Overview
Description
"3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one" is a chemical compound with diverse applications in chemistry and material science. It is characterized by a specific molecular structure that imparts unique chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one often involves intricate reactions. For example, the aminomethylation of 3-hydroxy-6-methyl- and 3-hydroxy-2-(2-phenylethyl)pyridines by secondary amines has been explored, indicating directed aminomethylation primarily to specific positions of the pyridine ring (Smirnov, Kuz’min, & Kuznetsov, 2005).
Molecular Structure Analysis
Structural analysis of similar compounds reveals significant polarization of molecular-electronic structures, with hydrogen bonding playing a crucial role in molecular packing and stability (Cheng, Chen, Liu, Wu, & Guo, 2011).
Chemical Reactions and Properties
Compounds akin to 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one demonstrate interesting reactivity patterns. For instance, the chelating behavior of related ligands towards various metal ions has been examined, showing diverse coordination modes and geometric arrangements (Masoud, Abouel‐Enein, Ali, & Elhamed, 2020).
Physical Properties Analysis
The physical properties, such as crystal structure and hydrogen bonding patterns, are crucial in determining the stability and interactions of these compounds. Detailed X-ray diffraction studies often reveal intricate intermolecular interactions, influencing the overall physical behavior (Hwang, Tu, Wang, & Lee, 2006).
Chemical Properties Analysis
The chemical properties of similar compounds are influenced by their molecular structure. Studies show that factors like intramolecular N-H...O hydrogen bonding and polarized electronic structures significantly affect their chemical behavior and interactions (Orozco, Insuasty, Cobo, & Glidewell, 2009).
Scientific Research Applications
2,6-Dimethylpyridine, a related compound, has been used in the living cationic polymerization of vinyl monomers, particularly in stabilizing the growing carbocation during isobutyl vinyl ether polymerization (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).
Aminomethylation of certain pyridines, including 3-hydroxy-6-methylpyridine, leads to the formation of derivatives with isothioureidomethyl and benzimidazolylmethyl groups, expanding the potential for chemical synthesis (Smirnov, Kuz’min, & Kuznetsov, 2005).
2-Amino-3-aminomethyl-4,6-disubstituted pyridines demonstrate complex formation abilities with various metals, like Cu, Ni, Zn, and Co, influenced significantly by pH (Cimerman & Štefanac, 1985).
Derivatives of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one have been synthesized for various purposes, including the formation of novel compounds with potential pharmaceutical applications (Rodinovskaya, Gromova, Shestopalov, & Nesterov, 2003).
The compound itself, and not its N-allylthiourea derivatives, has shown antiradical activity, indicating potential for antioxidant applications (Kulakov, Nikitina, Fisyuk, Goncharov, Shul’gau, & Gulyaev, 2014).
In crystallography, the crystal structure of 2-amino-4,6-dimethylpyridinium benzoate, a related compound, has been studied to understand hydrogen bonding and molecular interactions (Asaruddin, Wahab, Mohamed, Rosli, & Fun, 2010).
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is likely that this compound influences multiple pathways, leading to downstream effects that impact cellular function .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .
properties
IUPAC Name |
3-(aminomethyl)-4,6-dimethyl-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-5-3-6(2)10-8(11)7(5)4-9/h3H,4,9H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJPGNCABBDNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427681 | |
Record name | 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one | |
CAS RN |
771579-27-2 | |
Record name | 3-(Aminomethyl)-4,6-dimethylpyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(aminomethyl)-4,6-dimethyl-1,2-dihydropyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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